molecular formula C11H16N2O B13534806 3-Methoxy-5-(piperidin-2-yl)pyridine

3-Methoxy-5-(piperidin-2-yl)pyridine

Cat. No.: B13534806
M. Wt: 192.26 g/mol
InChI Key: MYKCTZWTWCDPSI-UHFFFAOYSA-N
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Description

3-Methoxy-5-(piperidin-2-yl)pyridine: is a heterocyclic organic compound that features a pyridine ring substituted with a methoxy group at the third position and a piperidinyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5-(piperidin-2-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxypyridine and 2-piperidone.

    Formation of Intermediate: The 3-methoxypyridine undergoes a nucleophilic substitution reaction with 2-piperidone to form an intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization under acidic or basic conditions to form the final product, this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-5-(piperidin-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction: The pyridine ring can be reduced to form a piperidine ring.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products:

    Oxidation: Formation of 3-hydroxy-5-(piperidin-2-yl)pyridine or 3-formyl-5-(piperidin-2-yl)pyridine.

    Reduction: Formation of 3-methoxy-5-(piperidin-2-yl)piperidine.

    Substitution: Formation of 3-chloro-5-(piperidin-2-yl)pyridine or 3-alkoxy-5-(piperidin-2-yl)pyridine.

Scientific Research Applications

Chemistry: 3-Methoxy-5-(piperidin-2-yl)pyridine is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the development of new ligands and catalysts in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a pharmacologically active agent. It is investigated for its interactions with biological targets such as enzymes and receptors.

Medicine: this compound is explored for its potential therapeutic applications. It is a candidate for the development of drugs targeting neurological disorders, inflammation, and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor or activator of enzymes, receptors, or ion channels. The methoxy and piperidinyl groups play a crucial role in modulating the compound’s binding affinity and selectivity towards its targets. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

    3-Methoxy-5-(piperidin-2-yl)quinoline: Similar structure with a quinoline ring instead of a pyridine ring.

    3-Methoxy-5-(piperidin-2-yl)benzene: Similar structure with a benzene ring instead of a pyridine ring.

    3-Methoxy-5-(piperidin-2-yl)pyrimidine: Similar structure with a pyrimidine ring instead of a pyridine ring.

Uniqueness: 3-Methoxy-5-(piperidin-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both methoxy and piperidinyl groups allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and development.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

3-methoxy-5-piperidin-2-ylpyridine

InChI

InChI=1S/C11H16N2O/c1-14-10-6-9(7-12-8-10)11-4-2-3-5-13-11/h6-8,11,13H,2-5H2,1H3

InChI Key

MYKCTZWTWCDPSI-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1)C2CCCCN2

Origin of Product

United States

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